1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Descripción
1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. Key structural features include:
- An N-isobutyl carboxamide group at position 8, which may enhance solubility and metabolic stability.
- A propyl chain at position 4 and a 5-oxo moiety, critical for conformational rigidity and electronic interactions .
Synthesis of this compound likely involves nucleophilic substitution or alkylation reactions, as seen in related triazoloquinazoline derivatives (e.g., hydrazine-mediated ring-opening followed by functionalization with chlorinated benzyl groups) .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMATQCFWPHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities. They are capable of binding in the biological system with a variety of enzymes and receptors.
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna, which could potentially disrupt the replication process of pathogens.
Biochemical Pathways
It’s known that triazole compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy.
Result of Action
Similar compounds have been found to exhibit antiviral and antimicrobial activities. This suggests that the compound could potentially inhibit the growth of pathogens at the molecular and cellular level.
Actividad Biológica
1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound exhibits a variety of biological activities, particularly in the fields of oncology and pharmacology. Its structure includes a triazole ring and various functional groups that contribute to its reactivity and biological interactions.
- Molecular Formula: C24H26ClN5O2S
- Molecular Weight: 484.0 g/mol
- CAS Number: 1114877-14-3
Biological Activity Overview
Research indicates that compounds in the quinazoline family, including this specific derivative, possess significant biological activities. These include:
- Anticancer Activity : Quinazolines have been extensively studied for their potential as anticancer agents. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased cytotoxicity in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Studies
In a comparative study examining various quinazoline derivatives, this compound was tested against several cancer cell lines including HepG2 (liver cancer) and HCT-116 (colon cancer). The findings indicated that:
- IC50 Values : The compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against different cell lines, indicating potent cytotoxic effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HepG2 | 6.29 |
| 1 | HCT-116 | 2.44 |
These results suggest that the structural modifications in the compound enhance its binding affinity to DNA and its ability to induce cytotoxicity.
The mechanism through which this compound exerts its anticancer effects involves:
- Intercalation with DNA : The triazole moiety allows for effective intercalation between DNA bases, disrupting replication processes.
- Topoisomerase II Inhibition : By inhibiting topoisomerase II, the compound prevents proper DNA unwinding and replication, leading to increased cell death in rapidly dividing cancer cells.
Case Studies
In a recent publication focusing on novel anticancer compounds derived from quinazolines, this specific derivative was highlighted for its effectiveness against multicellular spheroids—an advanced model for studying tumor behavior in vitro. The study emphasized its potential for further development as a therapeutic agent due to its ability to penetrate deeper into tumor structures compared to traditional monolayer cultures.
Aplicaciones Científicas De Investigación
Physical Properties
The compound's physical and chemical properties are crucial for determining its behavior in biological systems. These include:
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.
Anticancer Properties
Research has indicated that compounds within the triazoloquinazoline family exhibit significant anticancer activity. The mechanism of action primarily involves:
- DNA Intercalation : The compound can intercalate with DNA, disrupting replication and transcription processes, which can lead to cell death in cancer cells.
Case Study: In Vitro Anticancer Efficacy
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound's structural features facilitate binding to cellular targets, inhibiting their function and affecting cell viability.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains, including:
| Bacterial Strain | % Inhibition (50 µM) |
|---|---|
| Staphylococcus aureus | 42.78 ± 4.86 |
| Escherichia coli | 38.00 ± 3.20 |
This antimicrobial activity highlights its potential as a candidate for developing new therapeutic agents against resistant bacterial strains.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may inhibit specific signaling pathways involved in inflammation. This could lead to significant pharmacological effects in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of triazoloquinazoline derivatives. Modifications in substituents can significantly alter their efficacy:
| Compound Name | Unique Aspects |
|---|---|
| 1-(benzothiazolyl)-N-cyclopentyl-[1,2,4]triazolo[4,3-a]quinazoline | Enhanced anti-inflammatory properties due to specific substitutions |
| 1-((3-fluorobenzyl)thio)-N-cyclopentyl-4-isobutyl-[1,2,4]triazolo[4,3-a]quinazoline | Different binding affinity due to fluorine substitution |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Position and Type :
- The target compound’s 4-chlorobenzylthio group differs from the 3-chlorobenzyl in , which may alter steric effects and electronic distribution. Para-substituted chlorobenzyl groups often exhibit enhanced metabolic stability compared to ortho/meta isomers .
- The N-isobutyl group (target) versus N-isopropyl () or diisobutyl () affects steric bulk and solubility. Isobutyl groups may improve membrane permeability due to increased hydrophobicity.
Core Modifications: The 5-oxo group in the target compound contrasts with the 1,5-dioxo moiety in . The propyl chain at position 4 (target) provides intermediate chain length flexibility compared to shorter (methyl) or longer (isobutyl) chains in analogs .
Synthetic Pathways :
- While employs carbodiimide (CDI)-mediated cyclization, the target compound’s synthesis may require thioesterification or nucleophilic substitution to introduce the benzylthio group .
Research Findings and Pharmacological Implications
- Bioactivity Gaps: Unlike the 5-substituted triazole-thioesters in , which show confirmed antimicrobial activity, the target compound’s biological profile remains underexplored.
- Physicochemical Properties :
- Synthetic Challenges : The introduction of the benzylthio group requires precise control to avoid side reactions, as seen in the synthesis of similar thioesters .
Q & A
Q. What are the critical steps in synthesizing 1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and coupling. For example:
- Cyclization : Reacting hydrazine derivatives with carbonyl compounds to form the triazoloquinazoline core.
- Alkylation : Introducing the 4-chlorobenzylthio group via nucleophilic substitution under optimized conditions (e.g., using N-chloroacetamide derivatives in PEG-400 with Bleaching Earth Clay as a catalyst) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in solvents like ethyl acetate to achieve >95% purity . Key variables include solvent polarity (DMF or dichloromethane), temperature (70–80°C), and catalyst loading (10 wt%) .
Q. How can researchers optimize reaction conditions to maximize yield and purity?
- Design of Experiments (DoE) : Use statistical models to screen variables like temperature, solvent, and stoichiometry. For instance, a Central Composite Design can identify optimal conditions for coupling reactions .
- Real-time monitoring : Employ FT-IR or NMR to track intermediate formation and adjust reaction time dynamically .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents improve crystallization .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the triazoloquinazoline core and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 500–550) .
- IR : Detect functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Rational design : Replace the chlorobenzyl group with fluorobenzyl to study halogen bonding effects on target affinity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electron density distributions to identify reactive sites (e.g., Laplacian analysis of the triazoloquinazoline core) .
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), with scoring functions prioritizing hydrogen bonds with Thr766 and hydrophobic contacts with Leu694 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example:
| Study | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| A | 0.12 | MTT (HeLa) | |
| B | 1.4 | SRB (A549) |
- Experimental validation : Replicate conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 5% CO₂) to isolate variables like cell line specificity .
Methodological Challenges and Solutions
Q. What strategies address poor solubility in aqueous buffers?
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound before dilution in PBS .
- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Q. How to design assays for evaluating off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
